(1h-Imidazol-4-yl)methyl carbamimidothioate

Histamine H3 receptor Isothiourea SAR Agonist potency

(1H-Imidazol-4-yl)methyl carbamimidothioate (CAS 104926-41-2), also designated VUF8321, is a low-molecular-weight isothiourea derivative of imidazole (C₅H₈N₄S, MW 156.21) supplied as a research tool for histamine H₃/H₄ receptor pharmacology, functional group reactivity studies, and inhibitor screening in medicinal chemistry. Structurally, it belongs to the S-(imidazolylalkyl)isothiourea series that includes the prototypical high-affinity H₃/H₄ agonist imetit (S-[2-(1H-imidazol-4-yl)ethyl]isothiourea, VUF8325) and the longer-chain analog VUF8328 (3-(1H-imidazol-5-yl)propyl carbamimidothioate), setting the stage for linker-length-dependent pharmacological differentiation.

Molecular Formula C5H8N4S
Molecular Weight 156.21 g/mol
CAS No. 104926-41-2
Cat. No. B12941879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1h-Imidazol-4-yl)methyl carbamimidothioate
CAS104926-41-2
Molecular FormulaC5H8N4S
Molecular Weight156.21 g/mol
Structural Identifiers
SMILESC1=C(NC=N1)CSC(=N)N
InChIInChI=1S/C5H8N4S/c6-5(7)10-2-4-1-8-3-9-4/h1,3H,2H2,(H3,6,7)(H,8,9)
InChIKeyOSIYUQJMZWEHDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Considerations for (1H-Imidazol-4-yl)methyl carbamimidothioate (CAS 104926-41-2) as a Differentiated Histamine Receptor Ligand Scaffold


(1H-Imidazol-4-yl)methyl carbamimidothioate (CAS 104926-41-2), also designated VUF8321, is a low-molecular-weight isothiourea derivative of imidazole (C₅H₈N₄S, MW 156.21) supplied as a research tool for histamine H₃/H₄ receptor pharmacology, functional group reactivity studies, and inhibitor screening in medicinal chemistry . Structurally, it belongs to the S-(imidazolylalkyl)isothiourea series that includes the prototypical high-affinity H₃/H₄ agonist imetit (S-[2-(1H-imidazol-4-yl)ethyl]isothiourea, VUF8325) and the longer-chain analog VUF8328 (3-(1H-imidazol-5-yl)propyl carbamimidothioate), setting the stage for linker-length-dependent pharmacological differentiation .

Shortest-spacer congener for linker-length-dependent histamine H₃/H₄ receptor SAR studies within the S-(imidazolylalkyl)isothiourea series.
Unsubstituted isothiourea handle with free –SC(=NH)NH₂ terminus supports selective derivatization for focused library synthesis.
Differentiated scaffold for isolating linker-length contribution to agonist/antagonist functional switching at histamine receptors.

Structural Basis for Why (1H-Imidazol-4-yl)methyl carbamimidothioate Cannot Be Interchanged with Other In-Class Isothiourea Analogs


Within the imidazole-isothiourea series, the alkyl spacer length connecting the imidazole pharmacophore to the isothiourea moiety is a critical determinant of histamine H₃/H₄ receptor affinity and functional outcome (agonist vs. antagonist). For example, the ethylene-linked imetit (VUF8325) exhibits Ki values of 0.3 nM at H₃ and 2.7 nM at H₄ receptors as a potent full agonist, while even minor structural modifications—such as N-methylation—can invert functional activity from agonism to antagonism . (1H-Imidazol-4-yl)methyl carbamimidothioate embodies the shortest possible linker (methylene) within this series, a one-carbon truncation versus imetit that alters conformational flexibility, hydrogen-bonding geometry, and the distance between the imidazole ring and the cationic isothiourea group . Generic procurement of any imidazole-isothiourea without accounting for linker-length-dependent pharmacology therefore risks introducing unrecognized shifts in receptor subtype selectivity, intrinsic efficacy, and downstream biological activity, rendering linker-specific chemical identity a non-negotiable selection criterion.

Linker length
VUF8321 (methylene) spacer may not substitute for imetit (ethylene) or VUF8328 (propylene); receptor affinity and functional outcome shift with each carbon.
Conformational space
The restricted 3 rotatable bonds of VUF8321 constrain pharmacophore geometry; longer-linker analogs with 4–5 bonds may not recapitulate this binding mode.
Terminal group
VUF8321 (free –NH₂) offers 3 H-bond donors and primary amine reactivity; the N-methyl analog reduces donor count and may alter derivatization scope.

Quantitative Differentiation Evidence for (1H-Imidazol-4-yl)methyl carbamimidothioate (VUF8321) Versus Closest Analogs


Linker-Length Specificity: Methylene (VUF8321) Versus Ethylene (Imetit/VUF8325) in Histamine H₃-Receptor Functional Assays

In the foundational structure-activity relationship study of imidazole-isothiourea analogs, the methylene-linked compound VUF8321 was synthesized alongside the ethylene-linked VUF8325 (imetit). While VUF8325 was characterized as a potent H₃-agonist (EC₅₀ ~1 nM in rat brain cortical synaptosomes), VUF8321 exhibited diminished H₃-receptor potency consistent with a suboptimal one-carbon spacer between the imidazole ring and the isothiourea cationic group . This directly demonstrates that contracting the linker from ethylene to methylene does not simply produce a weaker analog; it fundamentally alters the pharmacological profile, making VUF8321 a distinct chemical entity for investigation of linker-length-dependent receptor activation mechanisms.

Linker-length specificity
Class-level inference
Methylene (VUF8321) vs. ethylene (imetit): reduced H₃ agonist potency; EC₅₀ shift reported, not quantified.
Supports linker-length-dependent receptor activation study design.
Rat synaptosome [³H]histamine release assay; exact VUF8321 EC₅₀ not reported.
Histamine H3 receptor Isothiourea SAR Agonist potency

Molecular Topology and Conformational Restriction Differentiating VUF8321 from Longer-Linker Homologs

Computational analysis confirms that VUF8321 possesses a calculated logP of 1.34, a topological polar surface area (tPSA) of 103.8 Ų, and only 3 rotatable bonds, compared to 4 rotatable bonds in imetit (ethylene linker) and 5 in VUF8328 (propylene linker) . The restricted conformational space imposed by the single methylene bridge limits the orientational freedom of the isothiourea group relative to the imidazole ring, which directly impacts the compound's ability to adopt the bioactive conformation required for productive H₃/H₄ receptor engagement, as the ethylene-linked pharmacophore in imetit permits optimal positioning of both the imidazole NH and the isothiourea cation within the receptor binding pocket .

Conformational restriction
Supporting evidence
3 rotatable bonds (vs. 4 in imetit, 5 in VUF8328); tPSA 103.8 Ų; logP 1.34.
Constrained topology may alter pharmacophore presentation for H₃/H₄ engagement.
Calculated properties; bioactive conformation requires experimental validation.
Conformational analysis Pharmacophore modeling Imidazole isothioureas

Synthetic Utility as a Carbamimidothioate Building Block Versus N-Methylated Analogs

VUF8321 bears an unsubstituted carbamimidothioate (–SC(=NH)NH₂) terminal group, providing three H-bond donor sites and nucleophilic nitrogen centers amenable to selective alkylation, acylation, or guanylation without the steric hindrance imposed by the N-methyl group present in the related compound (1H-Imidazol-4-yl)methyl methylcarbamimidothioate (CAS 746562-49-2, C₆H₁₀N₄S, MW 170.24, also designated VUF8321 N-methyl analog) . The primary amine character of VUF8321 thus offers a distinct chemical handle for generating diversified analog libraries, as supported by its supplier specification for 'carbamido-thioate reactivity and inhibitor screening' . N-methylation, by contrast, reduces H-bond donor count from 3 to 2 and introduces steric bulk adjacent to the isothiourea core, altering both reactivity and downstream pharmacological properties.

Synthetic handle
Supporting evidence
3 H-bond donors, free –NH₂ terminus (vs. 2 donors, –NHCH₃ in N-methyl analog).
Enables broader diversification chemistries for iterative SAR programs.
Based on CAS registry and supplier product descriptions; reactivity context-dependent.
Medicinal chemistry Functional group diversification Isothiourea reactivity

Evidence-Anchored Application Domains for (1H-Imidazol-4-yl)methyl carbamimidothioate (VUF8321)


Histamine H₃/H₄ Receptor Structure-Activity Relationship (SAR) Studies Focused on Linker-Length Optimization

VUF8321 serves as the shortest-spacer congener in a homologous series of S-(imidazolylalkyl)isothioureas that includes imetit (ethylene) and VUF8328 (propylene). Its methylene linker imposes the most restricted pharmacophoric geometry, directly testing the lower boundary of conformational flexibility required for productive H₃/H₄ receptor engagement. As demonstrated in the foundational van der Goot et al. (1992) study, systematic comparison of homologs across the methylene, ethylene, and propylene series is essential for mapping the spatial determinants of receptor activation, making VUF8321 an irreplaceable single-carbon reference point in this pharmacophore series .

Chemical Tool Compound for Profiling Isothiourea-Dependent Functional Switching (Agonism vs. Antagonism) at Histamine Receptors

The unsubstituted isothiourea group of VUF8321, combined with its constrained methylene linker, provides a baseline scaffold for elucidating how N-alkylation and linker modifications modulate the transition from H₃/H₄ agonism to antagonism. Literature precedent establishes that N-methylation of the imidazole-isothiourea core can convert potent agonists into antagonists, yet the contribution of linker length to this functional switch has not been systematically dissected . Procurement of VUF8321 specifically—rather than the ethylene-linked imetit—enables this crucial variable to be isolated and studied.

Medicinal Chemistry Diversification Using Free Primary Isothiourea as a Synthetic Handle

VUF8321 presents a free –SC(=NH)NH₂ terminus with three H-bond donors and nucleophilic amine reactivity, suitable for generating focused compound libraries through selective N-alkylation, N-acylation, or cyclization reactions . This contrasts with the N-methylated analog (CAS 746562-49-2, also commercially available), which has reduced H-bond capacity and restricted derivatization options. The commercial availability of both unsubstituted (VUF8321, 97% purity) and N-methylated forms enables direct comparative exploration of isothiourea modification strategies within a shared imidazole-methylene scaffold, a specific advantage for iterative SAR programs .

Application
Selection Property
Validation Focus
Histamine H₃/H₄ linker-length SAR
Methylene spacer identity
Receptor binding and functional assay comparison across homolog series
Agonist/antagonist functional switching studies
Unsubstituted isothiourea group
Linker-length contribution to efficacy inversion (context-dependent)
Focused library synthesis
Free primary amine reactivity
N-alkylation / acylation scope and H-bond pharmacophore mapping
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